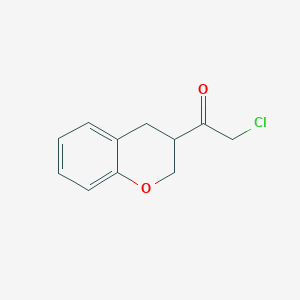

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

2-chloro-1-(3,4-dihydro-2H-chromen-3-yl)ethanone |

InChI |

InChI=1S/C11H11ClO2/c12-6-10(13)9-5-8-3-1-2-4-11(8)14-7-9/h1-4,9H,5-7H2 |

InChI Key |

UFNFFSPXPZKVHC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

General Synthetic Strategy

The typical synthetic approach involves functionalizing the chroman ring at the 3-position with a chloro-substituted ethanone moiety. The key steps include:

- Formation or acquisition of the chroman core (3,4-dihydro-2H-1-benzopyran).

- Introduction of the ethanone group with a chloro substituent at the alpha position.

- Control of stereochemistry when applicable, especially for chiral derivatives.

Specific Preparation Routes

Halogenation of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanone

One straightforward method is the chlorination of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanone at the alpha position to the carbonyl group. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which convert the alpha-hydroxyl or keto group into the corresponding chloro derivative.

- This method is efficient for preparing the target compound with high purity.

- Reaction conditions typically involve mild heating and inert atmosphere to avoid side reactions.

Synthesis via Chroman-2-carbonyl Chloride Intermediates

Another approach involves the preparation of chroman-2-carbonyl chloride derivatives, which are then reacted with appropriate nucleophiles or reagents to introduce the chloroethanone side chain.

- For example, 6-fluorochroman-2-carbonyl chloride can be used as a starting material to synthesize 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone, a close analog of the target compound.

- This method involves acyl chloride intermediates and chlorination steps to install the chloro substituent.

Catalytic Reduction and Functionalization Routes

In related compounds, catalytic asymmetric reduction of 2-chloro-1-aryl ethanones has been reported, employing rhodium or iridium catalysts with specific ligands for enantioselective synthesis. Although this is more relevant to aryl derivatives, the methodology can be adapted for benzopyran systems.

- Catalysts such as Rh or Ir complexes with chiral ligands facilitate reduction and functional group transformations.

- Hydrogen donors like formic acid or triethylamine-formic acid mixtures are used under reflux conditions.

- This method is valuable for preparing optically pure derivatives of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one.

Nucleophilic Substitution and Amine Coupling

The chloro group in 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be displaced by nucleophiles such as amines to form amino-substituted derivatives. This reaction is typically carried out by:

- Reacting the chloro compound with benzylamine or other amines in solvents like dioxane.

- Using bases such as potassium carbonate to facilitate substitution.

- Heating under reflux for extended periods (e.g., 24 hours).

- Resulting products are purified and characterized for purity and enantiomeric excess.

This substitution is a key step in the synthesis of nebivolol and related beta-blockers.

Data Table: Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Alpha-chlorination of ethanone | Thionyl chloride (SOCl2), mild heating | Simple, direct | Suitable for non-chiral or racemic products |

| Acyl chloride intermediate route | Chroman-2-carbonyl chloride, chlorinating agents | Versatile for substituted chromans | Enables introduction of halogen and other groups |

| Catalytic asymmetric reduction | Rh/Ir catalysts, formic acid, triethylamine, reflux | High enantioselectivity | Requires specialized catalysts and ligands |

| Nucleophilic substitution | Amines (e.g., benzylamine), K2CO3, reflux | Access to amino derivatives | Important for drug intermediate synthesis |

Detailed Research Findings and Analysis

The patent CN107641072B describes a catalytic asymmetric reduction method for related 2-chloro-1-aryl ethanones using Rh or Ir catalysts with chiral ligands and hydrogen donors such as formic acid and triethylamine mixtures. This method achieves high optical purity and yield, which can be adapted to benzopyran derivatives.

The preparation of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone, a close structural analog, involves synthesis from 6-fluorochroman-2-carbonyl chloride and chlorination steps, demonstrating the feasibility of acyl chloride intermediates in preparing chroman-based chloro ethanones.

The German patent DE102010005953A1 details the preparation of (R)- and (S)-2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol and subsequent amine coupling reactions to form benzylamino derivatives. This highlights the nucleophilic substitution of the chloro group as a key synthetic step.

Literature on related chroman derivatives emphasizes the importance of stereochemical control during synthesis, often achieved via choice of nucleophile, catalyst, and reaction conditions, to obtain the desired diastereomer or enantiomer.

Summary and Recommendations for Synthesis

For racemic or non-chiral synthesis, direct alpha-chlorination of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanone using thionyl chloride is efficient.

For chiral or optically pure compounds, catalytic asymmetric reduction using Rh or Ir catalysts and chiral ligands is recommended to control stereochemistry.

Use of chroman-2-carbonyl chloride intermediates allows flexible functionalization and introduction of halogen substituents.

The chloro substituent serves as a reactive site for nucleophilic substitution, enabling further derivatization, notably with amines, to access pharmacologically relevant molecules.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amines or thiols.

Scientific Research Applications

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrazole-Based Chloroethanone Derivatives

- Example : 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one (C₁₇H₁₃ClN₂O₃)

- Key Differences : Replaces the benzopyran ring with a dihydropyrazole core. The nitro group enhances electron-withdrawing properties, increasing reactivity in Michael addition or cyclization reactions.

- Applications : Synthesized as EGFR inhibitors with demonstrated anticancer activity in vitro .

- Synthesis : Prepared via nucleophilic substitution using chloroacetyl chloride and a pyrazole precursor in tetrahydrofuran (THF) with triethylamine (TEA) as a base .

Benzodioxepin Analogues

- Example: 2-Chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (C₁₁H₁₁ClO₃) Key Differences: Substitutes the benzopyran oxygen with a dioxepin ring, increasing oxygen content and polarity. Applications: Potential solubility advantages for central nervous system (CNS)-targeted drugs due to improved hydrophilicity .

Quinoxaline-Pyrazole Hybrids

- Example: 2-Chloro-1-[(5R)-3-phenyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (C₁₉H₁₅ClN₄O) Key Differences: Incorporates a quinoxaline moiety, enabling π-π stacking interactions with biological targets.

Pyrrole Derivatives

- Example: 2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one (C₁₅H₁₅ClNO) Key Differences: Features a pyrrole ring with methyl and aryl substituents, enhancing lipophilicity. Applications: Explored in antimicrobial and anti-inflammatory agent development .

Biological Activity

2-Chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical structure and properties:

- Molecular Formula : C11H11ClO

- Molecular Weight : 210.66 g/mol

- CAS Number : 115424-93-6

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. A study demonstrated that related benzopyran derivatives showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

Benzopyran derivatives are known for their antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one was evaluated using DPPH and ABTS assays, revealing a notable ability to scavenge free radicals .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. It appears to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .

The biological effects of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses related to inflammation and oxidative stress.

Case Studies

Several studies have explored the pharmacological potential of benzopyran derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzopyran derivatives, including 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzopyran derivatives in models of neurodegeneration. The study found that treatment with these compounds reduced neuronal cell death induced by oxidative stress .

Data Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anti-inflammatory | Decreases cytokine production | Inhibition of NF-kB pathway |

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one? A:

- Methodology : The compound is typically synthesized via chlorination of the parent ethanone derivative. A common approach involves reacting 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one with thionyl chloride (SOCl₂) under reflux conditions. This introduces a chlorine atom at the alpha position of the ketone group .

- Key Steps :

- Reagent : SOCl₂ acts as both solvent and chlorinating agent.

- Conditions : Reflux for 4–6 hours in anhydrous conditions to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

- Validation : Monitor reaction progress via TLC and confirm structure using H NMR (e.g., chloroform-d, δ 2.8–3.2 ppm for benzopyran protons) .

Advanced Synthesis

Q: How can regioselectivity challenges in derivatizing the chloroethanone moiety be addressed? A:

- Experimental Design :

- Data Contradiction : If competing reactions (e.g., ring-opening of benzopyran) occur, employ low-temperature (-20°C) conditions to kinetically control product formation .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for characterizing this compound? A:

- Core Methods :

- NMR Spectroscopy : H NMR identifies benzopyran protons (δ 6.8–7.2 ppm) and the chloroethanone moiety (δ 4.2–4.5 ppm for CH₂Cl) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 224.05 for C₁₁H₁₁ClO₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Advanced Structural Analysis

Q: How can structural ambiguities in crystallographic data be resolved? A:

- Methodology :

- Contradiction Handling : If crystallographic data conflicts with NMR (e.g., unexpected tautomerism), use dynamic NMR at variable temperatures to probe conformational flexibility .

Basic Reactivity

Q: What nucleophilic substitution reactions are feasible with the chloroethanone group? A:

- Reaction Protocol :

- Amine Substitution : React with primary amines (e.g., methylamine) in DCM at 25°C for 12 hours. Quench with aqueous NaHCO₃ to isolate secondary amides .

- Thiol Derivatives : Use thiourea in ethanol/water under reflux to generate thioether analogs .

- Monitoring : Track chloride release via argentometric titration .

Advanced Reactivity

Q: How can competing elimination pathways during nucleophilic substitution be mitigated? A:

- Design Strategies :

- Case Study : In analogous compounds (e.g., 2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one), K₂CO₃ in acetonitrile suppresses base-induced degradation .

Biological Activity

Q: How should researchers design assays to evaluate this compound’s bioactivity? A:

- Assay Framework :

- Target Selection : Prioritize enzymes with α,β-unsaturated ketone binding pockets (e.g., cyclooxygenase-2) based on structural analogs .

- Dose-Response : Use a 10-point dilution series (1 nM–100 µM) in triplicate to calculate IC₅₀ values.

- Data Interpretation : If activity varies between cell lines (e.g., HeLa vs. HEK293), assess membrane permeability via logP (XLogP3 ≈ 2.5) and adjust formulations with DMSO/PEG .

Safety and Handling

Q: What safety protocols are critical for handling this compound? A:

- Basic Precautions :

- Advanced Concerns :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.